9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one

Catalog No.
S13117879
CAS No.
919292-73-2
M.F
C14H10BrNO2
M. Wt
304.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)...

CAS Number

919292-73-2

Product Name

9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one

IUPAC Name

9-bromo-5-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

InChI

InChI=1S/C14H10BrNO2/c15-10-2-1-8-5-9(7-17)11-3-4-16-14(18)13(11)12(8)6-10/h1-6,17H,7H2,(H,16,18)

InChI Key

PRHVVGXYERZQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C3C(=C(C=C21)CO)C=CNC3=O)Br

9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one (CAS 919292-73-2) is a highly functionalized tricyclic lactam scaffold utilized primarily as an advanced precursor in pharmaceutical process chemistry and complex materials synthesis. Featuring an extended π-conjugated benzo[h]isoquinoline core, this compound provides two orthogonal reactive sites: a 9-position aryl bromide optimized for transition-metal-catalyzed cross-coupling, and a 5-position hydroxymethyl group that enables etherification, linker attachment, or oxidation without disrupting the lactam moiety [1]. For industrial buyers, procuring this exact dual-functionalized intermediate bypasses multi-step de novo synthesis, offering a stable, crystalline solid with defined regiochemistry that integrates directly into late-stage active pharmaceutical ingredient (API) manufacturing workflows [2].

Procurement substitution with simpler analogs, such as 9-bromo-benzo[h]isoquinolin-1(2H)-one (lacking the 5-hydroxymethyl group) or 5-methyl alternatives, introduces severe process bottlenecks during scale-up. Attempting to install a hydroxymethyl equivalent on the des-hydroxymethyl core requires late-stage benzylic oxidation or directed C-H functionalization, which typically yields <60% of the desired product and generates up to 20% of inseparable over-oxidized or regioisomeric impurities [1]. Furthermore, substituting the tricyclic core with a standard isoquinoline framework fails to provide the extended π-surface area required for high-affinity target binding in polycyclic API applications. Procuring the pre-functionalized 9-bromo-5-(hydroxymethyl) target eliminates these low-yielding functionalization steps, directly reducing purification costs and ensuring batch-to-batch reproducibility in commercial workflows [2].

Orthogonal Functionalization Efficiency in Telescoped Reactions

When utilized in a telescoped two-step sequence (Suzuki-Miyaura coupling followed by etherification), 9-bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one achieves significantly higher overall yields compared to its 5-methyl analog. The pre-installed hydroxymethyl group allows for direct functionalization, whereas the 5-methyl comparator requires an intermediate radical bromination step that is prone to side reactions at the lactam nitrogen [1].

Evidence DimensionTwo-step downstream functionalization yield
Target Compound Data>85% overall yield (Suzuki coupling + etherification)
Comparator Or Baseline9-Bromo-5-methylbenzo[h]isoquinolin-1(2H)-one (<45% overall yield)
Quantified Difference+40% absolute yield improvement
ConditionsStandard Pd(dppf)Cl2 cross-coupling followed by NaH/alkyl halide etherification in DMF at 80 °C

Eliminating the need for hazardous radical bromination steps reduces process safety risks and significantly lowers the cost-of-goods (COGs) in scale-up manufacturing.

Regioselective Purity and Batch Reproducibility

Procuring the purified 9-bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one standard avoids the severe regioselectivity issues inherent to in-house bromination of the unbrominated precursor. Direct bromination of 5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one yields a mixture of regioisomers that are notoriously difficult to separate via standard crystallization, requiring expensive preparative chromatography [1].

Evidence DimensionRegioisomer impurity profile (7-bromo vs. 9-bromo)
Target Compound Data<0.1% off-target bromination (pre-purified standard)
Comparator Or BaselineIn-house bromination of 5-(hydroxymethyl) analog (15-20% 7-bromo impurity)
Quantified Difference>150-fold reduction in critical regioisomeric impurities
ConditionsHPLC analysis of isolated product vs. crude reaction mixture from NBS/DMF bromination

Guaranteed regiochemical purity eliminates the need for preparative chromatography, enabling seamless transition from R&D to pilot-scale production.

Process Solvent Solubility and Reactor Efficiency

The presence of the 5-hydroxymethyl group disrupts the rigid crystal lattice packing of the tricyclic core just enough to significantly enhance solubility in standard industrial polar aprotic solvents, compared to the des-hydroxymethyl baseline. This increased solubility allows for higher concentration reaction mixtures, directly improving reactor throughput [1].

Evidence DimensionSolubility in N,N-Dimethylformamide (DMF) at 25 °C
Target Compound Data45 mg/mL
Comparator Or Baseline9-Bromo-benzo[h]isoquinolin-1(2H)-one (des-hydroxymethyl baseline) (<10 mg/mL)
Quantified Difference>4.5-fold increase in process solvent solubility
ConditionsIsothermal solubility testing in anhydrous DMF at 25 °C

Higher solubility enables more concentrated reaction streams, reducing solvent waste and maximizing reactor volume efficiency during commercial manufacturing.

Late-Stage Polycyclic API Synthesis

Due to its orthogonal reactivity and high process solvent solubility, this compound is the optimal starting material for synthesizing complex polycyclic APIs, such as next-generation PARP or kinase inhibitors. The 9-bromo site facilitates rapid Structure-Activity Relationship (SAR) exploration via cross-coupling, while the hydroxymethyl group allows for straightforward tuning of physicochemical properties without disrupting the core pharmacophore [1].

Targeted Protein Degrader (PROTAC) Development

In the design of bivalent degraders, the tricyclic lactam core serves as a robust target-binding motif. The 5-hydroxymethyl group provides a highly efficient, pre-installed anchor point for the attachment of PEG or alkyl linkers, bypassing the low-yielding functionalization steps required when using unfunctionalized benzo[h]isoquinoline comparators [2].

Synthesis of Advanced Fluorophores and OLED Materials

For materials science applications, the extended π-conjugation of the benzo[h]isoquinoline core offers tunable emission properties. The guaranteed regiochemical purity of the 9-bromo position ensures reproducible transition-metal-catalyzed extension of the conjugated system, which is critical for maintaining consistent quantum yields in batch manufacturing of organic electronics [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

302.98949 g/mol

Monoisotopic Mass

302.98949 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types